3,3'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(1-triazene-1-carbonitrile)
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Overview
Description
3,3’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(1-triazene-1-carbonitrile) is a complex organic compound characterized by its biphenyl structure with dimethoxy groups and triazene functionalities
Preparation Methods
The synthesis of 3,3’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(1-triazene-1-carbonitrile) typically involves multiple steps, starting with the preparation of the biphenyl core. The dimethoxy groups are introduced through methylation reactions, followed by the formation of the triazene groups via diazotization and subsequent coupling reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The dimethoxy groups can be oxidized to form quinones.
Reduction: The triazene groups can be reduced to amines.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,3’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(1-triazene-1-carbonitrile) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. The triazene groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The biphenyl core provides structural stability and facilitates binding to hydrophobic pockets within the target molecules.
Comparison with Similar Compounds
Compared to other biphenyl derivatives, 3,3’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(1-triazene-1-carbonitrile) is unique due to its combination of dimethoxy and triazene functionalities. Similar compounds include:
3,3’-Dimethoxy-4,4’-biphenyldiamine: Lacks the triazene groups but shares the biphenyl and dimethoxy structure.
4,4’-Dinitrobiphenyl: Contains nitro groups instead of triazene, leading to different reactivity and applications.
3,3’-Dichloro-4,4’-biphenyldiamine: Features chloro groups, offering distinct chemical properties and uses.
Properties
CAS No. |
93940-21-7 |
---|---|
Molecular Formula |
C16H14N8O2 |
Molecular Weight |
350.33 g/mol |
IUPAC Name |
[[4-[4-[(cyanoamino)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]cyanamide |
InChI |
InChI=1S/C16H14N8O2/c1-25-15-7-11(3-5-13(15)21-23-19-9-17)12-4-6-14(16(8-12)26-2)22-24-20-10-18/h3-8H,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
PEGQAOVWHYLVFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NNC#N)OC)N=NNC#N |
Origin of Product |
United States |
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